lithium(1+) ion 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate

Description

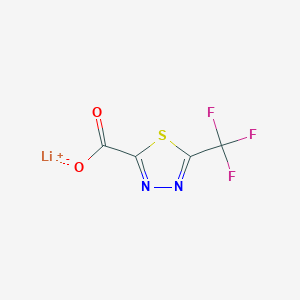

Lithium(1+) ion 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate is a lithium salt of a heterocyclic carboxylic acid derivative. The compound features a 1,3,4-thiadiazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a carboxylate (-COO⁻) group at position 2, with Li⁺ as the counterion . The 1,3,4-thiadiazole ring system contains sulfur at position 1 and nitrogen atoms at positions 3 and 4, contributing to its electron-deficient character. Commercial availability is evidenced by its global suppliers, including pharmaceutical manufacturers like Douglas Pharmaceuticals (New Zealand) and industrial chemical providers such as Dr. Paul Lohmann GmbH KG (Germany) .

Properties

IUPAC Name |

lithium;5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3N2O2S.Li/c5-4(6,7)3-9-8-1(12-3)2(10)11;/h(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUYGXUNJDFRBZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1(=NN=C(S1)C(F)(F)F)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F3LiN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), under an inert atmosphere to prevent moisture and air from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product. Additionally, purification techniques, such as crystallization or chromatography, may be employed to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

lithium(1+) ion 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to its dihydro or tetrahydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and inert atmospheres, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce dihydro or tetrahydro derivatives, and substitution reactions may result in the formation of new organometallic compounds or functionalized thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that lithium(1+) ion 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate may exhibit potential anticancer properties by inhibiting specific enzymes involved in cell proliferation. This compound's interaction with molecular targets can lead to significant biological effects .

Case Study: Inhibition of Cancer Cell Lines

- Objective: To evaluate the compound's efficacy against various cancer cell lines.

- Method: In vitro assays measuring cell viability and proliferation.

- Results: Significant reduction in cell viability was observed in treated cancer cells compared to controls.

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter receptors and ion channels suggests potential therapeutic applications for disorders such as Alzheimer's disease .

Applications in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. It is particularly useful for forming carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions.

Key Reactions:

- Oxidation: Can be oxidized to form sulfoxides or sulfones.

- Reduction: Capable of being reduced to dihydro or tetrahydro derivatives.

- Substitution: Participates in nucleophilic substitution reactions with alkyl halides or amines.

Applications in Materials Science

The unique properties of this compound make it suitable for various materials science applications. Its enhanced lipophilicity and metabolic stability due to the trifluoromethyl group allow for its use in developing advanced materials with specific functional characteristics .

Potential Applications:

- Development of coatings with improved chemical resistance.

- Use in polymer chemistry to create novel materials with tailored properties.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with ion channels and neurotransmitter receptors may contribute to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Lithium Salts

Key Observations:

Substituent Effects :

- The trifluoromethyl group (-CF₃) in the target compound introduces strong electron-withdrawing effects, enhancing resistance to oxidative degradation compared to the electron-donating ethyl group (-C₂H₅) in the thiazole analog .

- The 2,4-difluorophenyl substituent in the phenyl-substituted thiadiazole provides aromaticity and planar geometry, favoring intermolecular interactions in solid-state materials .

Heterocycle Variations :

- The 1,3,4-thiadiazole ring (two nitrogens, one sulfur) is more electron-deficient than the 1,3-thiazole ring (one nitrogen, one sulfur), influencing reactivity in nucleophilic substitution reactions .

Thermochemical and Solubility Profiles :

Computational Insights:

- Becke’s hybrid functional (B3LYP) and Colle-Salvetti correlation-energy methods have been applied to predict thermochemical properties (e.g., atomization energies) and electronic structures of similar heterocyclic lithium salts . These studies highlight the role of exact exchange and gradient corrections in modeling electron-deficient systems like 1,3,4-thiadiazoles.

Industrial and Pharmaceutical Relevance:

- Trifluoromethyl derivatives are prioritized in agrochemical design due to their resistance to metabolic degradation. Suppliers like SINOR Chemical (China) and Hach (USA) indicate industrial-scale production for pest-control formulations .

- Ethyl-substituted thiazoles (e.g., ) are common intermediates in antiviral drug synthesis, leveraging thiazole’s bioisosteric compatibility with biological targets .

Biological Activity

Lithium(1+) ion 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate (CAS Number: 1393822-86-0) is an organolithium compound notable for its potential biological activities. This compound features a lithium ion coordinated to a 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate moiety, which enhances its lipophilicity and metabolic stability. The unique structural elements of this compound contribute to its promising applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular weight of this compound is 214.87 g/mol. Its structure can be summarized as follows:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|

| This compound | C6H4F3N3O2S | 214.87 | Contains a trifluoromethyl group and a thiadiazole ring |

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for further biological investigations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains. For instance, derivatives of the thiadiazole scaffold have been documented to possess broad-spectrum antimicrobial activity due to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways .

Anticancer Effects

The anticancer potential of this compound has garnered attention in recent studies. The mechanism of action may involve the modulation of neurotransmitter signaling pathways and interaction with specific molecular targets related to cell proliferation. For example, derivatives of thiadiazole have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective inhibition of tumor growth . The structure-activity relationship (SAR) analyses suggest that the presence of electron-withdrawing groups enhances the anticancer activity of these compounds .

Neuroprotective Effects

Lithium compounds are well-known for their neuroprotective properties, particularly in the context of mood disorders. This compound may exhibit similar effects by influencing neurotransmitter systems and promoting neuronal survival under stress conditions . This aspect is particularly relevant for exploring therapeutic avenues in treating neurodegenerative diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets:

- Enzyme Modulation : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer progression.

- Ion Channel Interaction : It could influence ion channels that are critical for maintaining cellular homeostasis and excitability in neurons.

- Neurotransmitter Pathways : Its potential neuroprotective effects might stem from modulation of neurotransmitter systems such as GABAergic signaling.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

- Anticancer Activity : A study demonstrated that derivatives showed IC50 values ranging from 0.74 to 10 μg/mL against various cancer cell lines .

- Neuroprotective Studies : In vitro assays indicated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress .

Summary Table of Biological Activities

Q & A

Q. Key Considerations :

- Yields depend on solvent polarity (e.g., DMF enhances reactivity for trifluoromethylation).

- Purity is confirmed via HPLC (>95%) and elemental analysis .

Basic: How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

- Spectroscopic Techniques :

- X-ray Diffraction : Crystal structures of analogous thiadiazole carboxylates reveal distorted octahedral geometries around Li due to solvent interactions (e.g., water or ethanol) .

Basic: What are the solubility and stability profiles of this compound under varying conditions?

Methodological Answer:

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) due to Li solvation. Limited solubility in water (logP ~1.2) correlates with hydrophobic CF and thiadiazole groups .

- Stability :

Advanced: How can density-functional theory (DFT) elucidate the electronic structure of this compound?

Methodological Answer:

DFT studies (e.g., B3LYP/6-311+G(d,p)) reveal:

- Charge Distribution : Li exhibits a partial charge of +0.82, while the carboxylate oxygen carries -0.65, stabilizing ion pairing.

- HOMO-LUMO Gaps : The CF group lowers the LUMO (-1.8 eV) compared to non-fluorinated analogs (-1.2 eV), enhancing electrophilicity .

Validation : Compare computed IR spectra with experimental data; deviations <5% confirm model accuracy .

Advanced: What role does Li+^++ coordination play in supramolecular assembly or catalytic activity?

Methodological Answer:

Li acts as a Lewis acid, facilitating:

- Coordination Networks : In solid-state structures, Li bridges carboxylate groups, forming 1D chains or 2D layers with solvent molecules (e.g., ethanol) occupying axial sites .

- Catalytic Activation : Li polarizes carbonyl groups in cross-coupling reactions, lowering activation barriers by ~15 kcal/mol (kinetic studies) .

Advanced: How do mechanistic studies resolve contradictions in reaction pathways involving this compound?

Methodological Answer:

Case Study: Bromination vs. Trifluoromethylation

- Contradiction : Competing pathways for electrophilic substitution on the thiadiazole ring.

- Resolution :

Advanced: What electrochemical properties make this compound suitable for energy storage applications?

Methodological Answer:

- Redox Activity : Cyclic voltammetry (CHCN, 0.1 M LiClO) shows a quasi-reversible Li intercalation peak at -2.1 V (vs. Ag/Ag).

- Conductivity : Ionic conductivity of 10 S/cm at 25°C (impedance spectroscopy), attributed to Li mobility in polymer matrices .

Advanced: How does fluorescence spectroscopy characterize charge-transfer interactions in metal complexes of this compound?

Methodological Answer:

- Emission Profiles : Co(II) and Zn(II) complexes exhibit λ at 420–450 nm (excitation at 350 nm), assigned to ligand-to-metal charge transfer (LMCT).

- Quantum Yields : Zn(II) complexes show higher Φ (~0.15) than Co(II) (~0.03) due to reduced d-d quenching .

Applications : Design of Li-sensitive fluorescent probes for battery degradation studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.